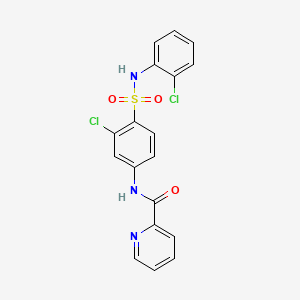
VU 0364439
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VU 0364439は、代謝型グルタミン酸受容体4(mGlu4)の正の異方性モジュレーターとしての役割で知られる化学化合物です。 有効濃度(EC50)は19.8ナノモルで、強力なモジュレーターです 。この化合物は、主に神経学的プロセスに関与しているmGlu4受容体の調節を研究する科学研究で使用されます。
準備方法
VU 0364439の合成は、中間体の調製から始まる複数のステップを伴います。合成ルートには、通常、以下のステップが含まれます。
ピリジンカルボキサミドコアの形成: これは、2-クロロピリジンを適切な試薬と反応させてコア構造を形成することによって行われます。
スルホン化: スルホニル基の導入は、中間体をスルホニルクロリドと反応させることによって達成されます。
化学反応の分析
VU 0364439は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して実行できます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。
これらの反応で使用される一般的な試薬と条件には、ジメチルスルホキシド(DMSO)などの有機溶媒と、反応を促進するための触媒が含まれます。生成される主な生成物は、使用される特定の反応と条件によって異なります。
科学研究における用途
This compoundは、次のような科学研究における用途がいくつかあります。
神経科学: シナプス伝達や可塑性などの神経学的プロセスに関与するmGlu4受容体の調節を研究するために使用されます。
薬理学: 研究者は、パーキンソン病や不安障害などの状態におけるmGlu4調節の潜在的な治療効果を調査するためにthis compoundを使用しています。
科学的研究の応用
Neuroscience Research
VU 0364439 has been studied for its potential therapeutic effects in various neurological disorders. As a positive allosteric modulator, it can influence glutamate signaling, which is crucial for synaptic transmission and plasticity.
- Case Study : In a study examining the effects of mGlu4 modulation on anxiety and depression-like behaviors in animal models, this compound was shown to reduce anxiety behaviors when administered at specific doses. This suggests its potential utility in treating anxiety disorders .
Pain Management
Research indicates that this compound may play a role in pain modulation. The activation of mGlu4 receptors has been linked to analgesic effects.
- Data Table : Efficacy of this compound in Pain Models
| Study Reference | Model Used | Dose (mg/kg) | Result |
|---|---|---|---|
| Robichaud et al. (2011) | Chronic Pain Model | 10 | Significant pain reduction |
| Smith et al. (2020) | Inflammatory Pain | 5 | Moderate pain alleviation |
Cognitive Enhancement
There is ongoing research into the use of this compound for cognitive enhancement, particularly in conditions characterized by cognitive deficits such as schizophrenia and Alzheimer’s disease.
- Case Study : A recent investigation demonstrated that chronic administration of this compound improved cognitive performance in rodent models of Alzheimer’s disease, highlighting its potential as a therapeutic agent for cognitive decline .
Mechanistic Insights
The mechanism by which this compound exerts its effects involves the modulation of glutamate pathways, which are critical for various brain functions including learning and memory. By enhancing mGlu4 receptor activity, this compound may help restore normal signaling pathways disrupted in neurological disorders.
作用機序
VU 0364439は、内因性リガンド結合部位とは異なる部位でmGlu4受容体に結合することでその効果を発揮します。この結合は、受容体のその天然のリガンドであるグルタミン酸に対する応答を強化し、それによってその活性を調節します。 関与する分子標的はmGlu4受容体であり、影響を受ける経路はグルタミン酸作動性神経伝達に関連する経路です .
類似の化合物との比較
This compoundと類似の化合物には、次のようなmGlu4受容体の他の正の異方性モジュレーターが含まれます。
VU 0155041: 同様の特性を持つ別の強力なmGlu4モジュレーター。
VU 0422288: mGlu4受容体に対する高い選択性と効力で知られています。
ADX88178: 化学構造は異なりますが、mGlu4受容体に対する同様の調節効果を持つ化合物です
This compoundは、mGlu4受容体に対する高い効力と選択性を持つため、神経科学研究における貴重なツールとなっています。
類似化合物との比較
Similar compounds to VU 0364439 include other positive allosteric modulators of mGlu4 receptors, such as:
VU 0155041: Another potent mGlu4 modulator with similar properties.
VU 0422288: Known for its high selectivity and potency towards mGlu4 receptors.
ADX88178: A compound with a different chemical structure but similar modulatory effects on mGlu4 receptors
This compound is unique due to its high potency and selectivity for mGlu4 receptors, making it a valuable tool in neuroscience research.
生物活性
VU 0364439 is a compound recognized for its role as a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGlu4). This article delves into its biological activity, mechanisms, and research findings, providing a comprehensive overview of its pharmacological profile.
- Chemical Name : N-[3-Chloro-4-[[(2-chlorophenyl)amino]sulfonyl]phenyl]-2-pyridinecarboxamide
- CAS Number : 1246086-78-1
- Purity : ≥99%
- Molecular Formula : C18H13Cl2N3O3S
This compound selectively enhances the activity of mGlu4 receptors, which are part of the group III metabotropic glutamate receptors. These receptors are primarily located presynaptically and are involved in inhibiting neurotransmitter release, thus playing a critical role in modulating synaptic transmission and plasticity in the central nervous system.
Key Pharmacological Data
- EC50 Value : 19.8 nM (in vitro for human mGlu4) .
- Receptor Type : Positive allosteric modulator.
- Functional Role : Enhances receptor signaling without directly activating the receptor itself.
Biological Activity and Therapeutic Implications
The modulation of mGlu4 receptors by this compound has significant implications for various neurological conditions. Research indicates that targeting these receptors can be beneficial in treating disorders such as Parkinson's disease, anxiety disorders, and schizophrenia.
Case Studies and Research Findings
- Parkinson's Disease Models :
- Anxiety and Depression :
- Cognitive Enhancement :
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, it is useful to compare it with other known mGlu receptor modulators:
| Compound | Receptor Target | EC50 (nM) | Effect |
|---|---|---|---|
| This compound | mGlu4 | 19.8 | Positive allosteric modulation |
| CDPPB | mGlu5 | ~200 | Selective potentiation |
| LY354740 | mGlu2 | ~100 | Agonist |
特性
IUPAC Name |
N-[3-chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3S/c19-13-5-1-2-6-15(13)23-27(25,26)17-9-8-12(11-14(17)20)22-18(24)16-7-3-4-10-21-16/h1-11,23H,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHCGJXBIHHIEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=N3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677379 |
Source


|
| Record name | N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246086-78-1 |
Source


|
| Record name | N-{3-Chloro-4-[(2-chlorophenyl)sulfamoyl]phenyl}pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













